CID 133108898
Description
CID 133108898 (PubChem Compound Identifier 133108898) is a chemical compound whose structural and functional properties are under investigation. Figure 1 in provides its chemical structure, mass spectrum, and chromatographic profile, indicating a molecular framework that may include aromatic or heterocyclic components. Analytical data from vacuum distillation (D) further suggest it exists in multiple fractions, implying variability in boiling points or polarity.
Properties
Molecular Formula |
H5NaO3PS2 |
|---|---|
Molecular Weight |
171.14 g/mol |
InChI |
InChI=1S/Na.H3O2PS2.H2O/c;1-3(2,4)5;/h;(H3,1,2,4,5);1H2 |
InChI Key |
OGNQFDCATKDKOX-UHFFFAOYSA-N |
Canonical SMILES |
O.OP(=S)(O)S.[Na] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
- Oscillatoxin Derivatives () : CID 133108898 shares structural motifs with oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546), which are macrocyclic polyketides. These compounds differ in substituents such as methyl groups (e.g., 30-methyl-oscillatoxin D, CID 185389) but retain a core lactone ring system. Such structural variations influence bioactivity and stability .

- Boronic Acid Analogues (): Compounds like (3-Bromo-5-chlorophenyl)boronic acid (PubChem ID 53216313) exhibit functional similarity in their use as intermediates in Suzuki-Miyaura cross-coupling reactions.
Pharmacologically Relevant Compounds
- Nrf2 Inhibitors (): CID 46907796 (ChEMBL 1724922) and its analogues inhibit the Nrf2 pathway, a target in cancer therapy.
Physicochemical and Pharmacokinetic Properties
Table 1 compares key properties of this compound with structurally or functionally related compounds.
Sources:
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